1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride
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Overview
Description
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, a dimethoxymethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with dimethoxymethane and methylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as the purification of intermediates, crystallization of the final product, and quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different reactivity and applications.
N-Methylcyclopropanamine: Shares the cyclopropane and methylamine groups but lacks the dimethoxymethyl group.
Uniqueness
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H16ClNO2 |
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Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-7(4-5-7)6(9-2)10-3;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
RDYLCTHOSNGVSF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C(OC)OC.Cl |
Origin of Product |
United States |
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